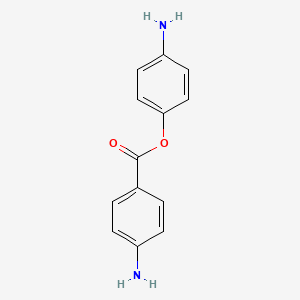

4-Aminophenyl 4-aminobenzoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 4-aminophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminophenyl 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used for halogenation or sulfonation reactions

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: 4-Aminophenyl 4-aminobenzyl alcohol.

Substitution: Halogenated or sulfonated derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of 4-aminobenzoic acid, including 4-aminophenyl 4-aminobenzoate. These compounds have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents. For instance, the synthesis of benzamide derivatives from 4-aminobenzoic acid has been reported to yield compounds with enhanced antibacterial activity .

1.2 Anti-Cholinesterase Activity

Research has indicated that compounds related to 4-aminobenzoic acid exhibit anti-cholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Specific derivatives have been characterized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic roles in cognitive enhancement and neuroprotection .

1.3 Cancer Research

The compound's structural analogs are being investigated for anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For example, metallo-drugs derived from Schiff bases of this compound have shown promise as anticancer agents, enhancing the efficacy of existing treatments .

Polymer Science

2.1 Synthesis of Polymeric Materials

this compound is utilized in the synthesis of poly(ester imide) materials, which possess desirable thermal and mechanical properties. These polymers exhibit low coefficients of thermal expansion and improved water absorption characteristics compared to other polymer systems. This makes them suitable for applications in aerospace and automotive industries where material stability under varying temperatures is critical .

2.2 Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental factors. The incorporation of this compound into polymer matrices has been shown to improve adhesion properties and thermal stability .

Biochemical Applications

3.1 Role in Folic Acid Synthesis

As a derivative of para-aminobenzoic acid (PABA), this compound plays a vital role in the biosynthesis of folic acid, a crucial vitamin involved in DNA synthesis and repair. Its derivatives are explored for their potential use as dietary supplements or therapeutic agents in treating folate deficiency-related disorders .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Aminophenyl 4-aminobenzoate involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. The compound can also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzoic Acid: A precursor in the synthesis of folic acid and used in sunscreen formulations.

4-Aminophenol: Used in the production of paracetamol and as a developer in photography.

4-Aminophenyl Sulfone:

Uniqueness

4-Aminophenyl 4-aminobenzoate is unique due to its dual amino groups, which allow for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and polymers .

Activité Biologique

4-Aminophenyl 4-aminobenzoate (APAB) is a compound of significant interest in various fields, including medicinal chemistry and material science. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

- IUPAC Name : this compound

- Structure : The compound features two amino groups attached to aromatic rings, which contribute to its biological activity and reactivity.

Synthesis

The synthesis of APAB typically involves the esterification of 4-aminophenol with 4-aminobenzoic acid. This reaction can be catalyzed by either acidic or basic conditions, often requiring dehydrating agents to drive the reaction to completion. Common solvents include dichloromethane and ethanol.

The biological activity of APAB largely stems from its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of amino groups allows for hydrogen bonding and π-π interactions, enhancing its binding affinity to target sites. This mechanism is crucial for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of APAB. For instance, it has been evaluated against several cancer cell lines, showing promising inhibitory effects on cell proliferation. In vitro experiments indicated that compounds similar to APAB exhibit IC50 values below 10 µM against human cancer cells, suggesting significant cytotoxic activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| APAB | MCF-7 | <10 |

| Similar Compound | HCT116 | 7.49 ± 0.16 |

| Similar Compound | HepG2 | 23.31 ± 0.09 |

Anti-Cholinesterase Activity

APAB and its analogs have also been assessed for anti-cholinesterase activity, which is relevant in treating neurodegenerative diseases such as Alzheimer's. Some derivatives have shown competitive inhibition against acetylcholinesterase (AChE), with IC50 values comparable to established drugs like donepezil .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of APAB on AChE, revealing that certain analogs possess significant activity with IC50 values ranging from 13.62 ± 0.21 nM to 33.00 ± 0.29 nM .

- Cytotoxicity Assessments : Another investigation demonstrated that APAB derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines (MCF-7, HepG2), with some showing a notable increase in apoptosis markers like caspase-3 levels .

Applications in Medicine

Given its structural features and biological activities, APAB is a candidate for further development as:

- Enzyme Inhibitors : Targeting enzymes involved in cancer progression or neurodegenerative diseases.

- Drug Development : As a precursor for synthesizing novel therapeutic agents.

Propriétés

IUPAC Name |

(4-aminophenyl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCTYHIHNCOYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573274 | |

| Record name | 4-Aminophenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20610-77-9 | |

| Record name | 4-Aminophenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenyl 4-Aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.